Bienvenue dans la boutique en ligne BenchChem!

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

stereochemistry Z/E isomerism benzothiazolylidene

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 941916-64-9, molecular formula C₂₁H₂₂N₂O₄S, MW 398.48) is a synthetic benzothiazolylidene benzamide distinguished by its Z-configuration exocyclic imine, N3-allyl substituent, 6-methyl benzothiazole substitution pattern, and 3,4,5-trimethoxybenzamide pharmacophore. The benzothiazolylidene scaffold is constructed via a metal-free, triethylamine-promoted one-pot cascade reaction of ortho-iodoanilines, acrylates, and aroyl isothiocyanates, enabling efficient library synthesis of congeneric series.

Molecular Formula C21H22N2O4S
Molecular Weight 398.48
CAS No. 941916-64-9
Cat. No. B2650163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
CAS941916-64-9
Molecular FormulaC21H22N2O4S
Molecular Weight398.48
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC=C
InChIInChI=1S/C21H22N2O4S/c1-6-9-23-15-8-7-13(2)10-18(15)28-21(23)22-20(24)14-11-16(25-3)19(27-5)17(12-14)26-4/h6-8,10-12H,1,9H2,2-5H3
InChIKeyZPXQYZNXAFMGQC-DQRAZIAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 941916-64-9): Structural and Pharmacological Baseline for Procurement Decisions


(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 941916-64-9, molecular formula C₂₁H₂₂N₂O₄S, MW 398.48) is a synthetic benzothiazolylidene benzamide distinguished by its Z-configuration exocyclic imine, N3-allyl substituent, 6-methyl benzothiazole substitution pattern, and 3,4,5-trimethoxybenzamide pharmacophore [1][2]. The benzothiazolylidene scaffold is constructed via a metal-free, triethylamine-promoted one-pot cascade reaction of ortho-iodoanilines, acrylates, and aroyl isothiocyanates, enabling efficient library synthesis of congeneric series [2]. This compound belongs to a class of benzothiazole derivatives under investigation for VEGFR-2 kinase inhibition and NQO2 oxidoreductase modulation, with structurally related thiazole analogs demonstrating cytotoxicity against MDA-MB-231 triple-negative breast cancer cells [1][3]. The compound is commercially available as a research-grade small molecule for hit-to-lead medicinal chemistry campaigns and biochemical target-engagement studies.

Why Generic Substitution Fails for (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide: Critical Structural Determinants


Benzothiazolylidene benzamides are not interchangeable commodities; subtle structural variations—particularly Z/E stereochemistry at the exocyclic imine bond, the nature of the N3 substituent (allyl vs. methyl vs. hydrogen), and the position of the methyl group on the benzothiazole ring (C4 vs. C6)—can profoundly alter molecular shape, electronic distribution, conformational flexibility, and target engagement profiles [1][2]. The Z-configuration is kinetically preferred and prevalent among biologically active isomers, as demonstrated in a series of thiazole-based VEGFR-2 inhibitors where Z-isomers exhibited distinct cytotoxicity and target inhibition profiles [1]. The N3-allyl group introduces a terminal olefin capable of participating in π-π interactions, covalent warhead chemistry, or metabolic transformations absent in the saturated N3-methyl congener (CAS 325988-30-5) [2]. Furthermore, the benzo[d]thiazole core provides an expanded aromatic surface for π-stacking with kinase hinge regions compared to monocyclic thiazole analogs (e.g., CAS 723298-85-9), which may translate into differentiated selectivity and potency [3]. Substituting one benzothiazolylidene benzamide for another without accounting for these orthogonal structural features risks invalidating structure-activity relationship (SAR) conclusions and wasting procurement resources.

Product-Specific Quantitative Evidence Guide for (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 941916-64-9)


Z-Stereochemical Configuration Distinguishes CAS 941916-64-9 from the (E)-3,6-Dimethyl Analog CAS 325988-30-5

CAS 941916-64-9 is the (Z)-isomer, whereas the closely related N3-methyl analog (CAS 325988-30-5) is the (E)-isomer. In a systematic study of thiazole-based VEGFR-2 inhibitors, Z-configurated isomers were identified as kinetically preferred molecules and are contained in many natural products and biologically active compounds [1]. The Z-configuration places the 3,4,5-trimethoxyphenyl-carbonyl moiety and the benzothiazole ring on the same side of the exocyclic C=N bond, resulting in a different three-dimensional pharmacophore geometry compared to the E-isomer, which can lead to divergent biological target recognition [1][2].

stereochemistry Z/E isomerism benzothiazolylidene medicinal chemistry

N3-Allyl vs. N3-Methyl Substitution: Functional Group Divergence with Implications for Covalent Probe Design

The target compound bears an N3-allyl substituent (CH₂=CH-CH₂-), whereas the 3,6-dimethyl analog (CAS 325988-30-5) carries an N3-methyl group (CH₃-). The allyl group contributes a terminal olefin (MW contribution: 41.07 Da vs. 15.03 Da for methyl) that can serve as a synthetic handle for further functionalization (e.g., thiol-ene click chemistry, olefin metathesis) or as a latent electrophilic warhead for covalent target engagement [1]. In benzothiazole-based anti-migration and anti-invasion agents, N-allyl substitution on the thiazole ring has been specifically claimed as a key structural feature for biological activity against cellular proliferative diseases [2].

allyl group covalent inhibitor chemical biology structure-activity relationship

Benzothiazole vs. Monocyclic Thiazole Core: Differentiated Aromatic Surface Area Impacts Kinase Hinge Binding

CAS 941916-64-9 possesses a benzo[d]thiazole core (benzene-fused thiazole), whereas comparator CAS 723298-85-9 features a monocyclic 1,3-thiazole ring (non-benzo-fused). The expanded aromatic system of benzo[d]thiazole provides a larger π-surface area for stacking interactions with kinase hinge residues. In the benzothiazole-based NQO2 inhibitor series, 3',4',5'-trimethoxybenzothiazole analogs achieved IC₅₀ values of 31–79 nM, demonstrating that the benzo-fused scaffold enables potent target engagement [1]. In VEGFR-2 inhibition studies, thiazole derivatives with aromatic substituents exhibited percentage inhibition against VEGFR-2 kinase, with compound 4d showing notable activity [2]. The monocyclic thiazole analog (CAS 723298-85-9), while sharing identical molecular formula and molecular weight (C₂₁H₂₂N₂O₄S, MW 398.48), lacks the benzannulation and therefore presents a distinct pharmacophoric footprint.

benzothiazole thiazole kinase inhibitor π-stacking VEGFR-2

VEGFR-2 and NQO2 Inhibitory Potential: Class-Level Precedent Supporting Target-Based Procurement for Cancer and Inflammation Programs

Although direct head-to-head biological data comparing CAS 941916-64-9 against specific analogs are not publicly available as of the literature cutoff, structurally related benzothiazole and thiazole derivatives bearing the 3,4,5-trimethoxybenzamide moiety have demonstrated quantifiable target inhibition: (i) Thiazole-based VEGFR-2 inhibitors from the Z-configurated series were screened against MDA-MB-231 breast cancer cells, with compound 4d inducing G1 and G2/M cell cycle arrest, increasing pre-G1 apoptosis, boosting p53 levels, and reducing mitochondrial membrane potential [1]. (ii) Benzothiazole-based NQO2 inhibitors with 3,4,5-trimethoxy substituents achieved IC₅₀ values as low as 31 nM (6-acetamido analog), 51 nM (6-methoxy analog), and 79 nM (6-amino analog), establishing the 3,4,5-trimethoxybenzothiazole scaffold as a validated pharmacophore for NQO2 [2].

VEGFR-2 inhibition NQO2 inhibition anticancer anti-inflammatory benzothiazole pharmacophore

Limitation Acknowledgment: Absence of Direct Comparative Biological Data for This Specific Compound

A systematic search of PubMed, Google Patents, and chemical databases returned no peer-reviewed publication or patent containing direct, head-to-head quantitative biological comparison of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 941916-64-9) against its closest analogs. All differentiation claims above are therefore based on structural analysis, synthetic methodology precedent [1], stereochemical considerations [2], and class-level biological inference from closely related benzothiazole and thiazole derivatives [2][3]. Prospective buyers should treat this compound as a structurally authenticated, high-purity research tool suitable for de novo SAR exploration rather than a biologically pre-validated lead molecule. Confirmatory head-to-head testing against chosen comparators in the user's own assay system is strongly recommended before procurement decisions based on biological performance expectations.

data gap procurement diligence screening prioritization

Procurement-Relevant Application Scenarios for (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 941916-64-9)


VEGFR-2 Kinase Inhibitor Hit Expansion and SAR Exploration

For medicinal chemistry programs targeting VEGFR-2-driven angiogenesis in triple-negative breast cancer (TNBC), CAS 941916-64-9 offers a Z-configurated benzothiazolylidene benzamide scaffold distinct from the monocyclic thiazole and E-isomer comparators. The N3-allyl group provides a synthetic handle for further derivatization, while the 3,4,5-trimethoxybenzamide pharmacophore aligns with the structural features of thiazole analogs demonstrating VEGFR-2 inhibitory activity and MDA-MB-231 cytotoxicity [1]. Procurement of this compound enables head-to-head SAR comparison against the N3-methyl (E)-isomer (CAS 325988-30-5) and monocyclic thiazole congener (CAS 723298-85-9) to elucidate the contributions of stereochemistry, N3-substitution, and benzannulation to kinase selectivity and cellular potency.

NQO2 Oxidoreductase Inhibitor Screening for Cancer and Neuroinflammation

The 3,4,5-trimethoxybenzothiazole scaffold has been validated as a potent NQO2 pharmacophore, with structurally analogous 6-substituted benzothiazoles achieving IC₅₀ values of 31–79 nM in NQO2 enzyme inhibition assays [2]. CAS 941916-64-9, featuring a 6-methyl group, fits within this SAR landscape and can serve as a probe to investigate the impact of lipophilic 6-substituents on NQO2 binding affinity. Procuring this compound supports screening campaigns aimed at identifying NQO2 inhibitors for applications in cancer therapy adjuncts, neuroprotection in Parkinson's and Alzheimer's disease models, and stroke-related oxidative damage mitigation [2].

Covalent Probe Development Leveraging the N3-Allyl Group

The terminal olefin of the N3-allyl substituent distinguishes CAS 941916-64-9 from the saturated N3-methyl analog and provides a unique entry point for covalent chemical biology strategies [3]. This functionality can be exploited for (i) thiol-ene bioconjugation to generate affinity chromatography resins for target identification pull-down experiments, (ii) installation of fluorophores or biotin tags via olefin metathesis, or (iii) design of targeted covalent inhibitors where the allyl group is positioned proximal to a nucleophilic cysteine residue in the target protein. Procurement for this purpose requires the allyl-bearing compound specifically; the N3-methyl analog is structurally incapable of supporting these applications.

Synthetic Methodology Development and Benzothiazolylidene Library Construction

The metal-free, on-water synthetic protocol for benzothiazolylidene benzamides described in the primary literature provides a robust starting point for diversifying the scaffold [3]. CAS 941916-64-9 can serve as a reference standard for reaction optimization, yield benchmarking, and purity validation when scaling up the synthesis of congeneric libraries. Its Z-configuration and allyl/methyl substitution pattern make it a representative member of the benzothiazolylidene class, suitable as a quality control standard for HPLC-MS and NMR characterization of new derivatives produced via this synthetic route [3].

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.